(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
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Description
(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C25H24ClN3O2S and its molecular weight is 466. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research in organic synthesis often explores the development of new chemical reactions and the synthesis of novel compounds with potential applications in materials science, pharmaceuticals, and biochemistry. For example, studies on the synthesis of enaminoketones and enaminones through reactions involving secondary amides, chlorobenzotriazoles, and silyl enol ethers demonstrate the exploration of new synthetic pathways and their potential utility in creating complex organic molecules (Katritzky et al., 2004). This research highlights the importance of developing new methods for constructing complex structures, which could be relevant for synthesizing compounds like the one .
Photodegradation and Environmental Studies
The photodegradation of organic compounds, particularly those that may act as emerging contaminants, is a critical area of environmental science research. Studies on the kinetics, by-products formation, and degradation pathways of emerging contaminants under UV radiation provide insights into how these compounds behave in aquatic environments and the potential risks they pose (Benítez et al., 2013). Such research is essential for understanding the environmental impact of novel chemical compounds and developing strategies for their degradation or removal from water bodies.
Material Science and Electron Transport Materials
In material science, the synthesis and characterization of new compounds can lead to the development of materials with unique properties, such as electron-transporting materials for organic light-emitting diode (OLED) applications. Research on new amorphous electron-transporting materials based on specific molecular frameworks demonstrates the potential of organic compounds in electronic devices (Nomura et al., 2005). The study of compounds with specific structural features, such as benzothiazole derivatives, could be relevant for designing materials with desired electronic properties.
properties
IUPAC Name |
(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-25(2,3)16-8-10-20-22(13-16)32-24(28-20)29-23(30)15(14-27)12-17-9-11-21(31-17)18-6-4-5-7-19(18)26/h4-7,9,11-12,16H,8,10,13H2,1-3H3,(H,28,29,30)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOQCWWEOQVGF-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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